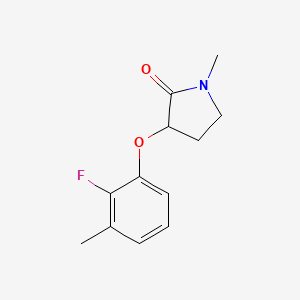

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). This group is known for its presence in many biologically active compounds. The molecule also contains a fluoro-methylphenyl group attached to the pyrrolidinone via an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidin-2-one ring, an ether linkage, and a 2-fluoro-3-methylphenyl group . The fluorine atom would be expected to have a strong electronegative effect, potentially influencing the chemical behavior of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The lactam (pyrrolidin-2-one) group could potentially undergo hydrolysis under acidic or basic conditions to yield a 2-amino-ketone. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Researchers have explored the synthesis and antibacterial activity of compounds related to 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one. Egawa et al. (1984) synthesized compounds with substituted cyclic amino groups showing significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Egawa et al., 1984). Additionally, the transformation of phenol to benzoate by an anaerobic consortium, using fluorinated analogues to elucidate the mechanism, was investigated by Genthner et al. (1989), indicating the utility of fluorinated compounds in understanding biochemical pathways (Genthner et al., 1989).

Polymer Science Applications

Kricheldorf et al. (2005) demonstrated the synthesis of multicyclic poly(ether ketone)s by polycondensation, indicating how variations in polymer synthesis can lead to materials with distinct properties and applications, including the potential use of 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one or related compounds (Kricheldorf et al., 2005).

Biochemical Studies

Uslan et al. (2013) synthesized silicon phthalocyanines with potential applications in photodynamic therapy (PDT), highlighting the role of fluoro-substituted compounds in developing therapeutic agents targeting DNA (Uslan & Sesalan, 2013). Furthermore, the work by Hamciuc et al. (2009) on copoly(1,3,4‐oxadiazole‐ethers) containing fluorene groups emphasizes the relevance of such compounds in creating materials with high thermal stability and electrical insulating properties, which could be relevant for electronics and materials science applications (Hamciuc et al., 2009).

Propiedades

IUPAC Name |

3-(2-fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-8-4-3-5-9(11(8)13)16-10-6-7-14(2)12(10)15/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHOVIJLBUUPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCN(C2=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2830573.png)

![1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2830577.png)

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2830580.png)

![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)

![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)

![1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2830589.png)

![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)